N-(2-propan-2-ylphenyl)-2-quinolin-2-ylsulfanylacetamide
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Overview
Description
N-(2-propan-2-ylphenyl)-2-quinolin-2-ylsulfanylacetamide is a complex organic compound that features a quinoline ring and a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-propan-2-ylphenyl)-2-quinolin-2-ylsulfanylacetamide typically involves multi-step organic reactions. One common method includes the reaction of 2-quinolinethiol with an appropriate acyl chloride in the presence of a base to form the sulfanylacetamide linkage. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-propan-2-ylphenyl)-2-quinolin-2-ylsulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted aromatic compounds.
Scientific Research Applications
N-(2-propan-2-ylphenyl)-2-quinolin-2-ylsulfanylacetamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(2-propan-2-ylphenyl)-2-quinolin-2-ylsulfanylacetamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the sulfanylacetamide group can interact with enzymes, inhibiting their activity and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Thiopropamine: A stimulant drug with a thiophene ring, similar in structure but with different pharmacological effects.
2-Phenyl-2-propanol: An alcohol derivative with a phenyl ring, used in various chemical syntheses.
Uniqueness
N-(2-propan-2-ylphenyl)-2-quinolin-2-ylsulfanylacetamide is unique due to its combination of a quinoline ring and a sulfanylacetamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different scientific fields, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2-propan-2-ylphenyl)-2-quinolin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-14(2)16-8-4-6-10-18(16)21-19(23)13-24-20-12-11-15-7-3-5-9-17(15)22-20/h3-12,14H,13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGPEHLYISZDLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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